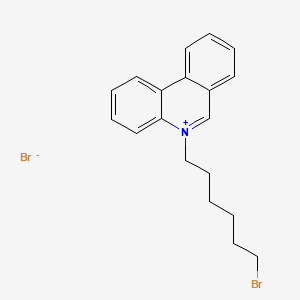
5-(6-Bromohexyl)-phenanthridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Bromohexyl)-phenanthridinium bromide: is a synthetic organic compound that belongs to the class of phenanthridinium derivatives. This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a phenanthridinium core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromohexyl)-phenanthridinium bromide typically involves a multi-step process. One common method includes the following steps:
Bromination of Hexane: The initial step involves the bromination of hexane to produce 6-bromohexane. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Formation of Phenanthridinium Core: The phenanthridinium core is synthesized separately through a series of reactions involving aromatic compounds.
Coupling Reaction: The final step involves the coupling of 6-bromohexane with the phenanthridinium core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(6-Bromohexyl)-phenanthridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the hexyl chain can be replaced by other nucleophiles, such as hydroxide (OH-) or thiolate (S-), under appropriate conditions.
Oxidation and Reduction: The phenanthridinium core can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization: The compound can undergo intramolecular cyclization reactions to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and thiol compounds. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized forms of the phenanthridinium core.
Cyclized Products: Cyclic derivatives resulting from intramolecular reactions.
科学研究应用
5-(6-Bromohexyl)-phenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(6-Bromohexyl)-phenanthridinium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and cellular membranes.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and membrane integrity, leading to its biological effects.
相似化合物的比较
Similar Compounds
Phenanthridinium Derivatives: Compounds with similar phenanthridinium cores but different substituents.
Bromoalkyl Compounds: Compounds with bromine atoms attached to alkyl chains of varying lengths.
Uniqueness
5-(6-Bromohexyl)-phenanthridinium bromide is unique due to its specific combination of a phenanthridinium core and a 6-bromohexyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
133954-04-8 |
|---|---|
分子式 |
C19H21Br2N |
分子量 |
423.2 g/mol |
IUPAC 名称 |
5-(6-bromohexyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C19H21BrN.BrH/c20-13-7-1-2-8-14-21-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)21;/h3-6,9-12,15H,1-2,7-8,13-14H2;1H/q+1;/p-1 |
InChI 键 |
QDIUUHKWAMZONG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



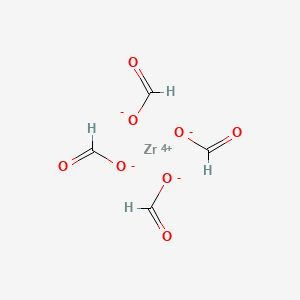
![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
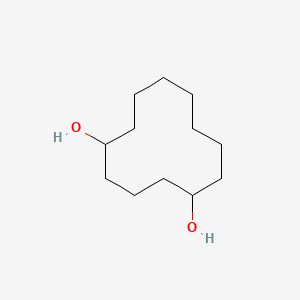
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
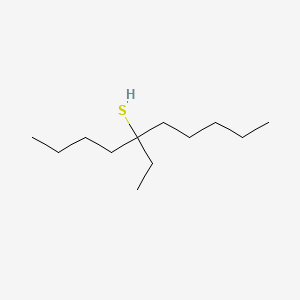
![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
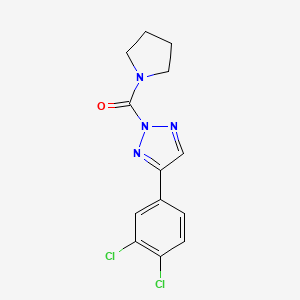
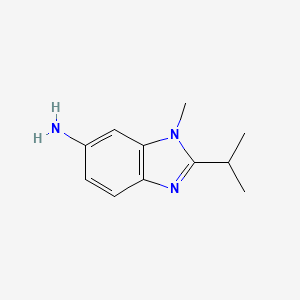
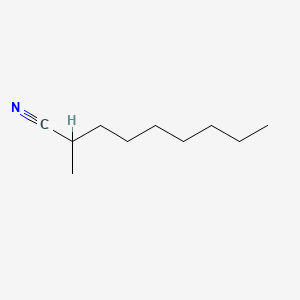
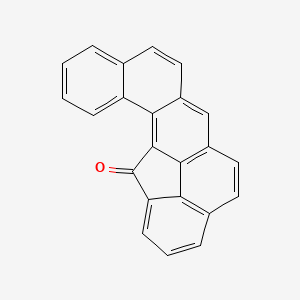
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
